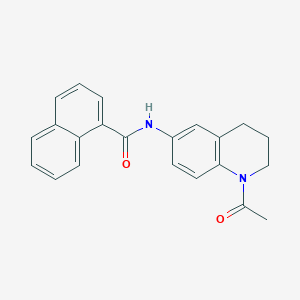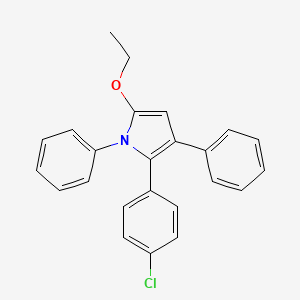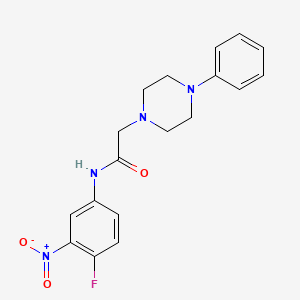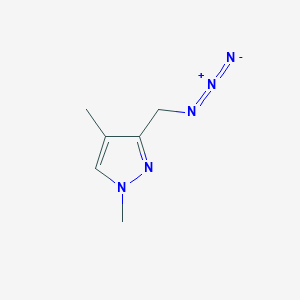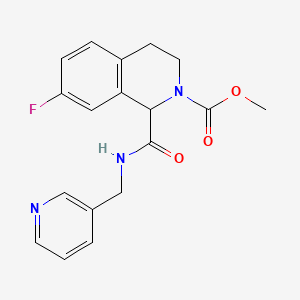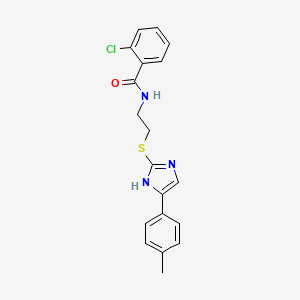
2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a chemical compound that has shown importance in the literature as a synthetically viable active pharmaceutical ingredient (API) . It is a key intermediate of -thio- -chloroacrylamides .
Synthesis Analysis
The synthesis of this compound involves several steps. Equimolar quantities of stearic acid and thiosemicarbazide in the presence of POCl3 produced 5-heptadecyl-1,3,4-thiadiazole-2-amine, which on chlorination with chloroacetylchloride formed 2-chloro-N-(5-heptadecyl-1,3,5 thiadiazole-2-yl) acetamide . This compound further reacted with KSCN to give the final product .Chemical Reactions Analysis
The compound can undergo transformations such as Diels–Alder cycloadditions . More detailed information about the chemical reactions involving this compound is not available in the sources I found.Physical And Chemical Properties Analysis
The compound has a linear formula of C17H15Cl4N3OS and a molecular weight of 451.205 . Unfortunately, more detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a part of various chemical syntheses and studies, particularly in the development of novel compounds with potential therapeutic applications. One notable aspect of research involving this compound is its role in the synthesis of derivatives with varying biological activities. For example, it has been used in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the compound's versatility in chemical reactions to create novel molecules (Tang Li-jua, 2015).
Antitumor Evaluation and Molecular Modeling
In the realm of antitumor research, 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, a series of novel compounds were synthesized by reacting specific derivatives with biguanide hydrochlorides, demonstrating significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These findings were supported by quantitative structure–activity relationships (QSAR) studies, which allowed for the creation of predictive models for cytotoxic activity. Molecular docking studies further evaluated the binding modes of active compounds within the active site of target proteins, providing insights into their potential mechanisms of action (Łukasz Tomorowicz et al., 2020).
Antioxidant Activities
The antioxidant properties of 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives have also been a subject of interest. Research involving the synthesis and characterization of novel thiourea derivatives, including this compound, highlighted their potential antioxidant activities. These activities were measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), indicating the compound's utility in scavenging free radicals and acting as a potential antioxidant agent (T. Yeşilkaynak, 2016).
Antimicrobial Activity
Moreover, derivatives of 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide have been investigated for their antimicrobial properties. The synthesis of novel imidazole derivatives and their evaluation against various bacterial and fungal strains have been reported, with some compounds displaying significant antimicrobial activities. These studies underline the compound's potential as a scaffold for developing new antimicrobial agents (A. Salman, A. Abdel-Aziem, Marwa J. S. Alkubbat, 2015).
Orientations Futures
The compound is a key intermediate of -thio- -chloroacrylamides, a class of compound that has shown importance in the literature as synthetically viable APIs . Therefore, it could be used in the development of new drugs. The introduction of continuous processing has been a paradigm shift in safety and productivity in the synthesis and isolation of APIs , and this compound could benefit from such advancements in the future.
Propriétés
IUPAC Name |
2-chloro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-12-22-19(23-17)25-11-10-21-18(24)15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDQUJBHLDCOFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)

![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)

![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)

